3,4-Dimethylbenzyl alcohol

Catalog No.
S793640
CAS No.
6966-10-5
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylbenzyl alcohol

Using incorrect benzyl alcohol isomers leads to regioselectivity failures and oligomerization in DMDBS synthesis. 3,4-Dimethylbenzyl alcohol is the required precursor, ensuring validated product performance.

  • Direct 3,4-dimethylbenzaldehyde intermediate for polypropylene nucleating agent DMDBS.
  • Prevents anthracene-type byproducts under Lewis acid or clay catalysis.
  • Enables tuned corrosion inhibitor films on metal surfaces.

CAS Number

6966-10-5

Product Name

3,4-Dimethylbenzyl alcohol

IUPAC Name

(3,4-dimethylphenyl)methanol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3

InChI Key

OKGZCXPDJKKZAP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CO)C

Canonical SMILES

CC1=C(C=C(C=C1)CO)C

The exact mass of the compound 3,4-Dimethylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,4-Dimethylbenzenemethanol, 3,4-Dimethylphenylmethanol, (3,4-Dimethylphenyl)methanol, 3,4-Xylylcarbinol, 1-(Hydroxymethyl)-3,4-dimethylbenzene

Purity

≥98%

Package Size

5 g, 10 g, 25 g

3,4-Dimethylbenzyl alcohol is a solid aromatic alcohol characterized by a benzene ring substituted at the 3 and 4 positions with methyl groups and containing a primary hydroxymethyl group. It functions as a key, structurally specific intermediate in organic synthesis, where the precise orientation of its methyl groups provides distinct steric and electronic properties compared to other isomers or simpler analogs. Its primary value lies in its role as a building block for more complex molecules in sectors including polymer additives, specialty chemicals, and corrosion inhibitors.

Procurement Fit

Synthetic intermediate for pharmaceutical and fine chemical R&D
Polymer additive research – reported cure-rate enhancement for unsaturated polyester resins
Pseudocumene metabolite reference standard for environmental toxicity studies

Substituting 3,4-Dimethylbenzyl alcohol with isomers (e.g., 3,5-dimethylbenzyl alcohol) or the parent benzyl alcohol is not a viable procurement strategy for controlled chemical synthesis. The specific 3,4-disubstitution pattern governs the regioselectivity of subsequent electrophilic aromatic substitutions and dictates the molecule's overall reactivity and stability under specific catalytic conditions. Using an incorrect isomer can lead to unintended side-reactions, such as acid-catalyzed oligomerization, or result in downstream products with entirely different physical and performance characteristics. This structural specificity is critical, and substitution requires complete process re-validation and can compromise final product performance.

Substitution Risk

Isomeric Purity

Positional isomers (2,4- or 2,5-dimethylbenzyl alcohol) may shift physicochemical properties and solubility profiles, limiting direct interchangeability.

Enzyme Recognition

Aryl-alcohol dehydrogenase substrate specificity depends on the 3,4-substitution pattern; other isomers may not be recognized, altering biocatalytic outcomes.

Process Consistency

Isomeric impurities can introduce off-target byproducts or olfactory deviations in fragrance and pharmaceutical intermediate syntheses.

Acidic Stability vs. 3,5-Isomer

In reactions promoted by acidic montmorillonite clay, the isomeric 3,5-dimethylbenzyl alcohol readily undergoes a self-condensation/oligomerization reaction to yield 1,3,5,7-tetramethylanthracene as the major product (85% yield). The substitution pattern of 3,4-dimethylbenzyl alcohol does not favor this specific intramolecular cyclization pathway, making it the more stable and predictable choice for syntheses involving acidic catalysts where such side reactions are undesirable.

Evidence DimensionProduct Formation on Acidic Clay Catalyst
Target Compound DataNot reported to form anthracene derivatives via this specific oligomerization pathway.
Comparator Or Baseline3,5-Dimethylbenzyl alcohol yields 1,3,5,7-tetramethylanthracene (85% yield).
Quantified DifferenceQualitatively distinct and predictable reaction pathway, avoiding a major side-product.
ConditionsReflux in carbon disulfide with Tonsil Optimum Extra (montmorillonite clay) catalyst for 15 hours.

For processes using acidic catalysts (e.g., clays, zeolites, Lewis acids), selecting the 3,4-isomer prevents a major, yield-reducing side reaction, ensuring higher product purity and process control.

Aqueous Solubility
Reported
3,939 mg/L (3,4-isomer) vs. “moderately soluble” (2,4-isomer)
Informs solvent selection and assay compatibility
Estimated value; experimental confirmation recommended

Polypropylene Nucleating Agent Precursor

The corresponding aldehyde, 3,4-dimethylbenzaldehyde, is an essential reactant for the synthesis of di(3,4-dimethyl) dibenzaldehyde sorbitol (DMDBS), a high-performance nucleating and clarifying agent for polypropylene. 3,4-Dimethylbenzyl alcohol serves as a direct, oxidation-ready precursor for this specific, industrially relevant aldehyde, with reported overall yields for DMDBS reaching over 70% from the aldehyde.

Evidence DimensionSuitability as a precursor for DMDBS synthesis.
Target Compound DataReadily oxidized to 3,4-dimethylbenzaldehyde, the required reactant for DMDBS.
Comparator Or BaselineIsomeric alcohols (e.g., 2,5- or 3,5-dimethylbenzyl alcohol) would oxidize to isomeric aldehydes, which do not produce the industrially established DMDBS structure.
Quantified DifferenceLeads to the correct, high-performance final product structure, whereas isomers do not.
ConditionsAldol reaction of the corresponding aldehyde with D-sorbitol using a solid acid catalyst.

This compound ensures access to the correct molecular geometry required for an industrially validated polymer additive, a result unachievable with other commercially available dimethylbenzyl alcohol isomers.

Polymerization Rate
Class-level
Reported to increase cure rate of unsaturated polyester resins
Potential dual-purpose building block and cure accelerator
Not quantified; verify in specific resin system

Radical C-C Bond Formation

In a radical condensation reaction for synthesizing 3-arylpropanamides, 3,4-dimethylbenzyl alcohol was shown to be a highly effective substrate. When reacted with N-acetyl morpholine, it produced the corresponding propanamide product in an 80% isolated yield. This demonstrates its utility as a robust building block in modern, non-trivial synthetic routes that proceed via radical intermediates.

Evidence DimensionIsolated yield in radical condensation with an acetamide.
Target Compound Data80% yield (with N-acetyl morpholine).
Comparator Or BaselineBenzyl alcohol (unsubstituted parent compound) gave an 85% yield in the same reaction system (with N,N-dimethylacetamide).
Quantified DifferenceDemonstrates comparable high reactivity and yield to the unsubstituted benchmark in a modern C-C bond-forming transformation.
ConditionsReaction with N-acetyl morpholine and 2 equivalents of potassium tert-butoxide in refluxing mesitylene.

This confirms the compound's utility as a reliable building block in advanced synthetic sequences where predictable, high yields are critical for project success and material planning.

Enzymatic Substrate
Reported
Substrate for aryl-alcohol dehydrogenase (EC 1.1.1.90) → 3,4-dimethylbenzaldehyde
Enables biocatalytic oxidation pathway design
Other dimethylbenzyl alcohol isomers may show low or no activity

Precursor for Industrial Polymer Additives

Where the target molecule is the high-performance polypropylene nucleating agent DMDBS, this alcohol is the correct choice as a direct precursor to the required 3,4-dimethylbenzaldehyde intermediate. Using other isomers would result in an entirely different and unvalidated final product.

Acid-Sensitive Synthesis Intermediate

In multi-step syntheses that require the use of acidic catalysts such as clays or Lewis acids, 3,4-dimethylbenzyl alcohol should be selected over its 3,5-isomer to prevent unwanted, yield-reducing oligomerization into anthracene-type byproducts, thereby ensuring higher process predictability and purity.

Building Block for Corrosion Inhibitors

For developing novel corrosion inhibitors, the 3,4-dimethyl substitution pattern offers a specific electronic and steric profile for tuning adsorption onto metal surfaces. This allows for systematic performance differentiation compared to unsubstituted benzyl alcohol or other isomers in creating protective films in acidic or corrosive environments.

Application Selection Guide

Application
Selection Property
Validation Focus
Biocatalytic Synthesis
Substrate specificity for aryl-alcohol dehydrogenase
Enzymatic oxidation to 3,4-dimethylbenzaldehyde
Polymer Curing
Reported polymerization rate enhancement
Resin-specific curing kinetics
Metabolite Standard
Defined metabolite of pseudocumene
Consistency in toxicity and metabolism assays
Pharmaceutical Intermediate
Predictable aqueous solubility profile
Biphasic reaction design and solvent selection

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6966-10-5

Wikipedia

3,4-Dimethylbenzyl alcohol

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